(E)-3-methyl-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis of Novel Compounds
Research on compounds with similar structures has led to the synthesis of new heterocyclic compounds with potential therapeutic applications. For example, studies have synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds exhibited significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties, suggesting their potential in drug discovery (Abu‐Hashem et al., 2020).
Anticancer Activity
Another area of application involves the development of compounds for anticancer research. Microwave-assisted synthesis of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups demonstrated promising in vitro anticancer activity against various cancer cell lines. This underscores the utility of such compounds in medicinal chemistry and cancer therapy research (Tiwari et al., 2017).
Antimicrobial Agents
The design and synthesis of novel analogs with a benzo[d]thiazolyl core have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This highlights the potential of similar compounds in developing new antimicrobial agents (Palkar et al., 2017).
Catalysis and Chemical Synthesis
Compounds incorporating benzo[d]isoxazoles and related scaffolds have been explored for their utility in catalysis, demonstrating the potential for creating complex molecules through novel cycloaddition reactions. This research opens avenues for using such compounds in synthetic organic chemistry and materials science (Xu et al., 2018).
Corrosion Inhibition
Research into benzothiazole derivatives has also extended into applications such as corrosion inhibition, where synthesized compounds showed high efficiency in protecting steel against corrosion in acidic environments. This illustrates the potential industrial applications of similar compounds in materials science and engineering (Hu et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-methyl-N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-4-7-19-12-6-5-10(2)8-14(12)22-16(19)17-15(20)13-9-11(3)18-21-13/h1,5-6,8-9H,7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOXUFQBHZSJQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=NO3)C)S2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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